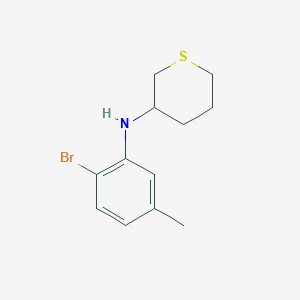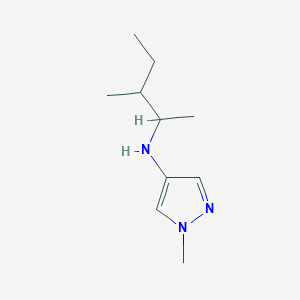
1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H21N3. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine typically involves the reaction of 1-methyl-1H-pyrazol-4-amine with 3-methylpentan-2-yl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products:
Oxidation: Pyrazole derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the pyrazole ring.
Substitution: Halogenated or azide-substituted pyrazole compounds.
Scientific Research Applications
1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-methyl-N-(4-methylpentan-2-yl)-1H-pyrazol-3-amine
- 1-ethyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine
- 1-methyl-N-(3-methylpentan-2-yl)pyrrolidin-3-amine
Uniqueness: 1-methyl-N-(3-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methylpentan-2-yl group provides steric and electronic effects that differentiate it from other similar compounds, potentially leading to distinct properties and applications.
Properties
Molecular Formula |
C10H19N3 |
|---|---|
Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-methyl-N-(3-methylpentan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-8(2)9(3)12-10-6-11-13(4)7-10/h6-9,12H,5H2,1-4H3 |
InChI Key |
ZRZABLAQZMPSDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C)NC1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-N-[1-(thiophen-2-YL)ethyl]cyclohexan-1-amine](/img/structure/B13271181.png)
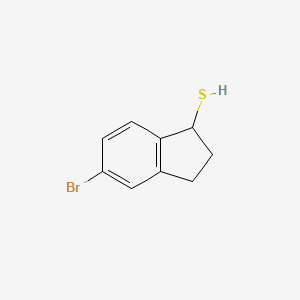
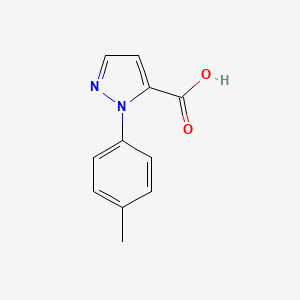

![4-Oxo-4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a][1,4]diazepine-3-carboxylic acid](/img/structure/B13271198.png)
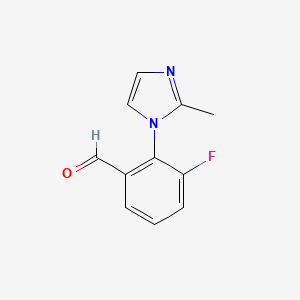
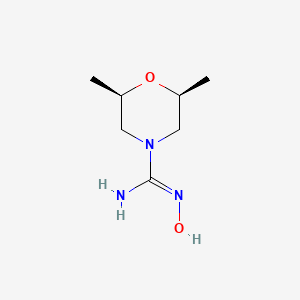
![3-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13271236.png)
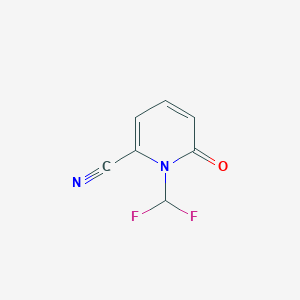
![1-[(4-Chloro-3-methylphenyl)methyl]cyclopropan-1-amine](/img/structure/B13271248.png)

